![molecular formula C8H9BN2O4 B14056118 4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)
4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with a boronic acid or boronic ester under acidic conditions.
Nitration: The benzoxaborole core is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. This introduces the nitro group at the desired position on the benzoxaborole ring.
Aminomethylation: The final step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where the nitrated benzoxaborole is reacted with formaldehyde and a primary or secondary amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride; reactions are usually performed in ethanol or methanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxides of the benzoxaborole ring.
Reduction: Amino derivatives of the benzoxaborole.
Substitution: Substituted benzoxaboroles with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a phosphodiesterase-4 (PDE4) inhibitor, which can be used in the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.
Materials Science: Due to its unique structure, the compound is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular processes and signaling pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. As a PDE4 inhibitor, the compound binds to the catalytic domain of the enzyme, inhibiting its activity. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates the release of various cytokines and inflammatory mediators . The compound’s boron atom plays a crucial role in its binding affinity and specificity towards PDE4.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crisaborole: Another benzoxaborole compound used as a PDE4 inhibitor for the treatment of atopic dermatitis.
AN2690: A benzoxaborole antifungal agent developed by Anacor Pharmaceuticals.
Uniqueness
4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl and nitro groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other benzoxaborole derivatives.
Eigenschaften
Molekularformel |
C8H9BN2O4 |
|---|---|
Molekulargewicht |
207.98 g/mol |
IUPAC-Name |
(1-hydroxy-6-nitro-3H-2,1-benzoxaborol-4-yl)methanamine |
InChI |
InChI=1S/C8H9BN2O4/c10-3-5-1-6(11(13)14)2-8-7(5)4-15-9(8)12/h1-2,12H,3-4,10H2 |
InChI-Schlüssel |
INNOHKRUIUTGQO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC(=CC(=C2CO1)CN)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




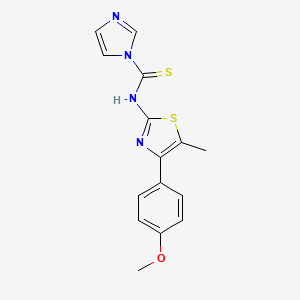
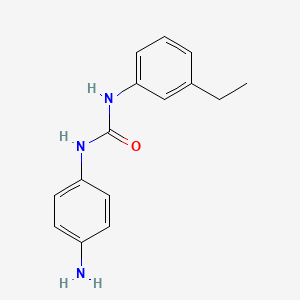
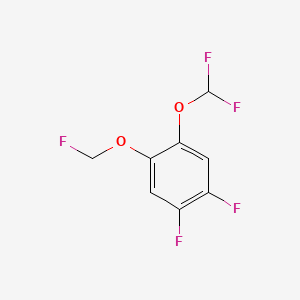
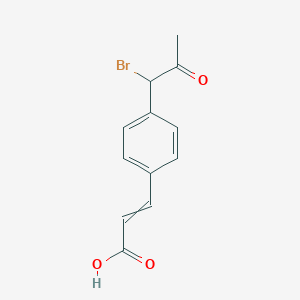
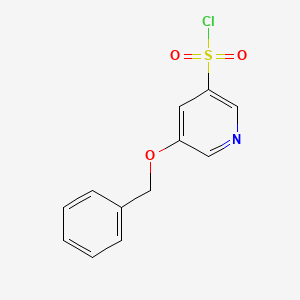

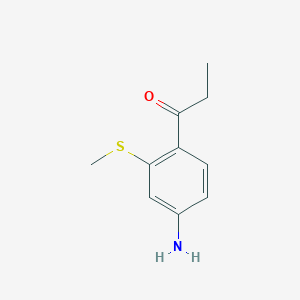
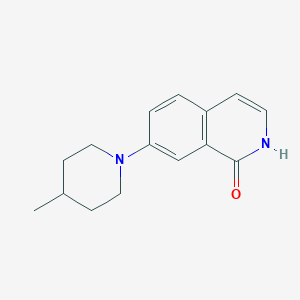
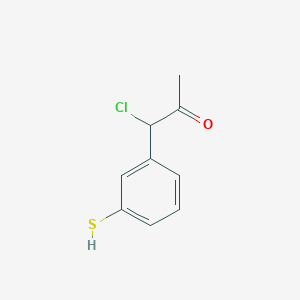

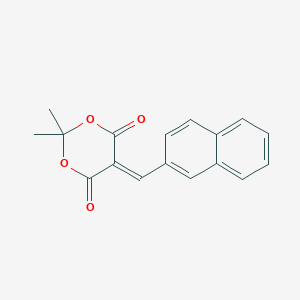
![Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B14056131.png)
